

A Technical Guide to 2-Amino-6-iodobenzoic Acid: Properties, Synthesis, and Reactions

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Compound of Interest

Compound Name: 2-Amino-6-iodobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Amino-6-iodobenzoic acid**, a key intermediate in organic and medicinal chemistry. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis, and explores its utility in synthetic reactions.

Core Properties of 2-Amino-6-iodobenzoic Acid

2-Amino-6-iodobenzoic acid is a white crystalline solid.^[1] Its core chemical and physical properties are summarized below, providing essential data for its use in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₇ H ₆ INO ₂	[1]
Molecular Weight	263.03 g/mol	[1]
CAS Number	20776-52-7	[1]
Melting Point	162 °C	[1]
Appearance	White crystalline solid	[1]
Solubility	Insoluble in water; Soluble in ethanol and chloroform	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Amino-6-iodobenzoic acid**. While a comprehensive set of spectra for this specific isomer is not readily available in all databases, data from closely related isomers such as 2-amino-5-iodobenzoic acid and the parent compound 2-aminobenzoic acid provide valuable reference points for interpretation.

¹H NMR Spectroscopy: A proton NMR spectrum is available for **2-Amino-6-iodobenzoic acid**, which is essential for confirming its structure.[2] For comparison, the ¹H NMR spectrum of the 2-amino-5-iodobenzoic acid isomer in DMSO-d₆ shows distinct signals for the aromatic protons at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm.[3]

Mass Spectrometry: Predicted mass spectrometry data indicates that the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of 263.95162, while the [M-H]⁻ ion would be observed at m/z 261.93706.[4]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and application of **2-Amino-6-iodobenzoic acid**. The following sections provide protocols for its synthesis and a representative cross-coupling reaction.

Synthesis of 2-Amino-6-iodobenzoic Acid

The synthesis of **2-Amino-6-iodobenzoic acid** can be achieved from 2-aminobenzoic acid (anthranilic acid). One reported method involves the reaction with cuprous iodide in an acetic acid solution.[1] A more detailed and common approach for the synthesis of similar iodo-anthranilic acids involves a Sandmeyer-type reaction, which proceeds via diazotization followed by iodide displacement. The following is a representative protocol adapted from procedures for closely related isomers.[5]

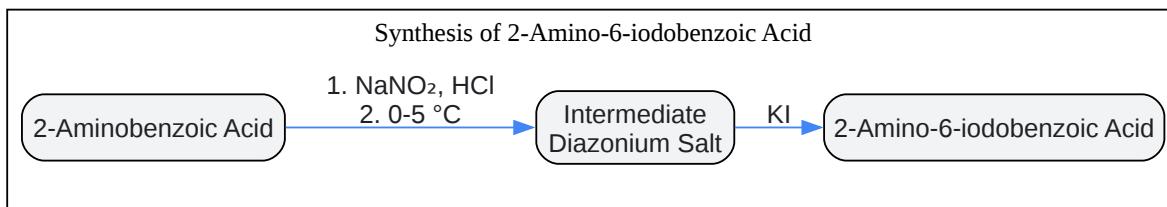
Materials:

- 2-Aminobenzoic acid (anthranilic acid)
- Concentrated Hydrochloric Acid (HCl)

- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Deionized Water
- Ice

Procedure:

- In a round-bottom flask, dissolve 2-aminobenzoic acid in deionized water and concentrated HCl.
- Cool the flask in an ice-water bath to a temperature between 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the flask while maintaining the low temperature and stirring continuously. This step forms the diazonium salt.
- After the addition is complete, continue stirring for 5-10 minutes.
- In a separate beaker, dissolve potassium iodide in water.
- Slowly add the potassium iodide solution to the cold diazonium salt solution. A precipitate may form.
- Allow the reaction mixture to stand at room temperature for a few minutes, then gently warm the mixture (e.g., to 40-50 °C) until gas evolution ceases.
- Cool the mixture and collect the crude product by vacuum filtration.
- Wash the crude product with cold water.
- The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.



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Caption: Synthesis of **2-Amino-6-iodobenzoic acid** via diazotization.

Suzuki-Miyaura Cross-Coupling Reaction

2-Amino-6-iodobenzoic acid serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the synthesis of more complex biaryl structures.

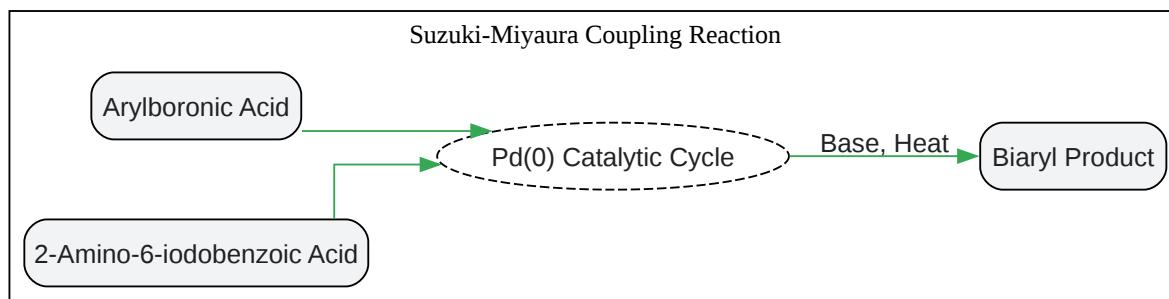
Materials:

- **2-Amino-6-iodobenzoic acid**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 or Na_2CO_3)
- Solvent (e.g., a mixture of toluene and water, or dioxane)

Procedure:

- To a reaction vessel, add **2-Amino-6-iodobenzoic acid**, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the solvent system to the vessel.

- Add the palladium catalyst (typically 1-5 mol%).
- Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

2-Amino-6-iodobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.^[1] Its derivatives have been investigated for a range of applications:

- **Pharmaceutical Intermediates:** It is a precursor for the synthesis of complex heterocyclic structures, such as quinazolinones, which are scaffolds for various drug candidates.

- Medicinal Chemistry: The corresponding hydrazides can be converted into acylhydrazones, which have shown potential as antimicrobial and anticancer agents.
- Cross-Coupling Reactions: As an aryl iodide, it readily participates in Ullmann and Suzuki-Miyaura coupling reactions, enabling the construction of diverse molecular frameworks.[\[6\]](#)[\[7\]](#)

Safety and Handling

2-Amino-6-iodobenzoic acid should be handled with appropriate safety precautions. It is known to be an irritant to the skin and eyes.[\[1\]](#) Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with strong oxidizing agents.[\[1\]](#) In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

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